Des(methoxycarbonyl) Febantel

Vue d'ensemble

Description

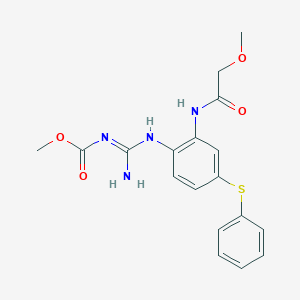

Des(methoxycarbonyl) Febantel is a derivative of Febantel, a broad-spectrum anthelmintic used primarily in veterinary medicine. It is known for its efficacy against gastrointestinal nematodes and lungworms in livestock. The compound is characterized by its molecular formula C18H20N4O4S and a molecular weight of 388.44 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Des(methoxycarbonyl) Febantel involves several steps. Initially, O-methyl isourea methyl carbamate reacts with dimethyl carbonate to form O-methyl isourea diamino methyl carbamate. This intermediate then reacts with 2-amino-5-thiophenyl-(2-methoxy) acetanilide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve solvent-based recrystallization, thermal and mechanical treatments, and spray drying. The anti-solvent method and crystallization from isopropanol are also employed to obtain the desired polymorphic forms .

Analyse Des Réactions Chimiques

Hydrolytic Cleavage of Methoxycarbonyl Groups

DM-Febantel undergoes enzymatic hydrolysis in biological systems, leading to the removal of methoxycarbonyl (-OCOOCH₃) groups. This reaction is critical for its conversion into pharmacologically active metabolites:

Reaction Pathway :

-

Conditions : Hydrolysis occurs at physiological pH (7.4) and temperature (37°C), facilitated by esterases in the liver and intestinal mucosa .

-

Key Product : Febantel sulfone, the active anthelmintic agent, disrupts parasite microtubule assembly .

Table 1: Hydrolysis Products and Conditions

| Reactant | Enzyme/Catalyst | Products | Reaction Medium | Reference |

|---|---|---|---|---|

| DM-Febantel | Esterases | Febantel sulfone, CO₂, MeOH | Liver microsomes |

Oxidative Metabolism

DM-Febantel is further metabolized via sulfoxidation and cyclization , mediated by cytochrome P450 (CYP) enzymes:

Primary Pathways :

-

Sulfoxidation :

-

Cyclization :

Table 2: Oxidative Metabolic Pathways

| Enzyme | Substrate | Product | Biological Role | Reference |

|---|---|---|---|---|

| CYP2J2 | DM-Febantel | Oxfendazole | Anthelmintic activity | |

| CYP2C19 | DM-Febantel | Hydroxy metabolites | Detoxification/excretion |

Stability Under Analytical Conditions

DM-Febantel exhibits instability during sample preparation, leading to unintended conversions:

-

Degradation in Acetonitrile :

-

Temperature Sensitivity :

Table 3: Stability Profile

| Condition | Observation | Impact on Analysis | Reference |

|---|---|---|---|

| Acetonitrile (room temp) | Partial conversion to fenbendazole | Requires cold storage (-20°C) | |

| Basic pH (9.0) | Enhanced hydrolysis | Interferes with recovery |

Synthetic Modifications

While DM-Febantel is primarily a metabolite, its synthesis from Febantel involves:

Key Challenges :

Comparative Reactivity with Analogues

DM-Febantel’s reactivity differs from related anthelmintics due to its prodrug nature:

Table 4: Reactivity Comparison

| Compound | Primary Reaction | Activation Requirement | Bioactivity Onset |

|---|---|---|---|

| DM-Febantel | Hydrolysis/Oxidation | Metabolic conversion | Delayed |

| Fenbendazole | Direct sulfoxidation | None | Immediate |

| Albendazole | Sulfoxidation | Hepatic CYP activation | Moderate |

Interaction with Drug Metabolizing Enzymes

Applications De Recherche Scientifique

Des(methoxycarbonyl) Febantel is primarily used in veterinary medicine as an anthelmintic. It is effective against a wide range of gastrointestinal nematodes and lungworms. Additionally, it serves as an impurity reference standard in pharmaceutical testing, ensuring the quality and efficacy of Febantel formulations .

Mécanisme D'action

Des(methoxycarbonyl) Febantel acts as a prodrug, which is metabolized in vivo to fenbendazole. Fenbendazole binds to tubulin, a structural protein of microtubules, disrupting their formation and function. This leads to the inhibition of glucose uptake and energy production in the parasites, ultimately causing their death .

Comparaison Avec Des Composés Similaires

Febantel: The parent compound, also an anthelmintic.

Fenbendazole: The active metabolite of Febantel.

Oxfendazole: Another metabolite of Febantel with similar anthelmintic properties

Uniqueness: Des(methoxycarbonyl) Febantel is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to its parent compound, Febantel. This makes it a valuable impurity reference standard in pharmaceutical research .

Activité Biologique

Des(methoxycarbonyl) Febantel is a derivative of febantel, a well-known anthelmintic agent primarily used in veterinary medicine. This compound exhibits significant biological activity against a range of parasitic infections, particularly those caused by gastrointestinal roundworms. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Febantel and Its Metabolites

Febantel is a pro-drug that metabolizes into active compounds such as fenbendazole and oxfendazole. The metabolic pathways involve S-oxidation and cyclization, which are crucial for its anthelmintic efficacy. The conversion to these metabolites enhances the drug's effectiveness against various helminths, making it a valuable treatment in veterinary practices .

The primary mechanism by which this compound exerts its effects involves the inhibition of glucose uptake in helminths. This leads to energy depletion and eventual death of the parasites. The compound shares structural similarities with other benzimidazole derivatives, which also act by disrupting cellular processes in parasites:

- Inhibition of Mitochondrial Function : Similar to thiabendazole, this compound may inhibit specific mitochondrial enzymes involved in the citric acid cycle, thereby reducing ATP production .

- Glucose Uptake Inhibition : By blocking glucose absorption, the compound causes autolysis in helminths, leading to their death due to energy starvation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion (ADME) characteristics:

- Absorption : The compound is rapidly absorbed after oral administration.

- Metabolism : It undergoes extensive hepatic metabolism to form active metabolites like fenbendazole.

- Excretion : The metabolites are primarily excreted via urine and feces.

A study demonstrated that febantel achieves higher levels of active metabolites at increased doses, indicating a dose-dependent relationship that enhances its efficacy against parasites .

Case Study 1: Efficacy Against Microcotyle sebastis

In a controlled study evaluating the efficacy of various benzimidazole compounds against the gill fluke Microcotyle sebastis, this compound was tested alongside fenbendazole and albendazole. Results indicated that while all compounds exhibited some level of activity, febantel showed weaker effects compared to its more potent counterparts at higher concentrations (200 mg/L). However, it still demonstrated notable efficacy in vivo when administered at appropriate dosages .

Case Study 2: Pharmacokinetic Analysis

A pharmacokinetic analysis involving febantel revealed that it reaches significant systemic exposure levels when administered at 100 mg/kg. Comparatively, albendazole at 50 mg/kg achieved similar exposure levels to fenbendazole at 100 mg/kg. This suggests that this compound can be effectively utilized at lower doses while maintaining therapeutic efficacy against gastrointestinal parasites .

Comparative Efficacy Table

| Compound | Mechanism of Action | Efficacy (in vitro) | Efficacy (in vivo) | Dosage (mg/kg) |

|---|---|---|---|---|

| This compound | Inhibits glucose uptake; mitochondrial enzyme inhibition | Weak | Moderate | 100 |

| Fenbendazole | Similar to febantel | High | High | 100 |

| Albendazole | Inhibits glucose uptake | Highest | Highest | 50 |

| Mebendazole | Inhibits glucose uptake | Moderate | Moderate | 50 |

Propriétés

IUPAC Name |

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUWUQNLCHLEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524196 | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92088-58-9 | |

| Record name | Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.